molecular formula C10H10N2O4 B14168076 2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one

2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one

Cat. No.: B14168076
M. Wt: 222.20 g/mol
InChI Key: NUIKQADMWYMLDA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with nitro and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced oxazine derivatives.

    Substitution: Formation of substituted oxazine compounds with various functional groups.

Scientific Research Applications

2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one can be compared with other similar compounds, such as:

    2,2-Dimethyl-8-amino-2H-benzo[E][1,3]oxazin-4(3H)-one: Similar structure but with an amino group instead of a nitro group.

    2,2-Dimethyl-8-chloro-2H-benzo[E][1,3]oxazin-4(3H)-one: Contains a chloro group instead of a nitro group.

    2,2-Dimethyl-8-methyl-2H-benzo[E][1,3]oxazin-4(3H)-one: Contains a methyl group instead of a nitro group.

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

2,2-dimethyl-8-nitro-3H-1,3-benzoxazin-4-one

InChI

InChI=1S/C10H10N2O4/c1-10(2)11-9(13)6-4-3-5-7(12(14)15)8(6)16-10/h3-5H,1-2H3,(H,11,13)

InChI Key

NUIKQADMWYMLDA-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=O)C2=C(O1)C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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